molecular formula C11H13F2NO2 B2862681 tert-Butyl (3,5-difluorophenyl)carbamate CAS No. 129589-62-4

tert-Butyl (3,5-difluorophenyl)carbamate

Cat. No. B2862681
CAS RN: 129589-62-4
M. Wt: 229.227
InChI Key: BQSNOLRXRLZOMR-UHFFFAOYSA-N
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Description

“tert-Butyl (3,5-difluorophenyl)carbamate” is a chemical compound with the CAS Number: 129589-62-4 . It has a molecular weight of 229.23 and its IUPAC name is tert-butyl 3,5-difluorophenylcarbamate .


Synthesis Analysis

The synthesis of carbamates like “tert-Butyl (3,5-difluorophenyl)carbamate” can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3,5-difluorophenyl)carbamate” is represented by the linear formula C11H13F2NO2 . The InChI code for this compound is 1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) .


Chemical Reactions Analysis

Carbamates like “tert-Butyl (3,5-difluorophenyl)carbamate” can undergo various reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols . This provides a simple, versatile, one-pot procedure for the synthesis of substituted O-aryl carbamates .


Physical And Chemical Properties Analysis

“tert-Butyl (3,5-difluorophenyl)carbamate” is a solid compound . It is stored under refrigerated conditions .

Scientific Research Applications

Synthesis of N-Heterocycles

The compound is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the production of a variety of pharmaceuticals and other organic compounds.

Synthesis of Tetrasubstituted Pyrroles

The compound has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . These pyrroles are important in medicinal chemistry due to their presence in a number of biologically active compounds.

Organic Synthesis

tert-Butyl N-(3,5-difluorophenyl)carbamate is an important intermediate in organic synthesis. It is used in a variety of laboratory experiments and is crucial in the development of new synthetic methodologies.

Drug Discovery

The compound is widely used in drug discovery. Its unique properties make it a valuable tool in the development of new therapeutic agents.

Chemical Biology

In the field of chemical biology, tert-Butyl N-(3,5-difluorophenyl)carbamate is used in various applications. Its ability to react with a wide range of other compounds makes it a versatile tool in this field.

Mechanism of Action

The mechanism of action for the synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides . This process avoids N-alkylation of the amine and overalkylation of the carbamate .

Future Directions

The future directions in the field of carbamate synthesis involve the development of more efficient and environmentally friendly methods . For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions . This approach is compatible with a wide range of amines, including aromatic/aliphatic and primary/secondary substrates .

properties

IUPAC Name

tert-butyl N-(3,5-difluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSNOLRXRLZOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl N-(3,5-difluorophenyl)carbamate

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